

Spectroscopic Characterization of 2-Amino-5-methylbenzyl alcohol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-methylbenzyl alcohol

Cat. No.: B1268398

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Amino-5-methylbenzyl alcohol** (CAS No: 34897-84-2), a key intermediate in various synthetic applications. This document outlines the expected spectroscopic data, detailed experimental protocols for obtaining this data, and a logical workflow for the characterization process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for **2-Amino-5-methylbenzyl alcohol**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3444, 3335	Strong, Broad	N-H Stretching (Amino group)
3500-3200	Strong, Broad	O-H Stretching (Alcohol)
3100-3000	Medium	Aromatic C-H Stretching
2950-2850	Medium	Aliphatic C-H Stretching (CH ₃ and CH ₂ groups)
1652, 1592	Medium	C=C Stretching (Aromatic ring)
1568	Medium	N-H Bending
1465	Medium	CH ₂ Bending
1320-1000	Strong	C-O Stretching (Alcohol)
1250-1020	Medium	C-N Stretching (Aromatic amine)
900-675	Strong	Aromatic C-H Out-of-Plane Bending

Note: The IR data is based on typical values for similar aromatic amines and benzyl alcohols and published data for related compounds.[\[1\]](#) Specific peak positions may vary slightly based on the experimental conditions.

Table 2: ¹H NMR Spectroscopy Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Proton Assignment
~7.0-7.2	m	3H	Aromatic protons
4.61	s	2H	-CH ₂ -OH
~3.5-4.5	br s	2H	-NH ₂
2.34	s	3H	-CH ₃
~2.0-2.5	br s	1H	-OH

Note: This is a predicted spectrum based on known chemical shifts for similar compounds.[\[2\]](#)[\[3\]](#) The exact chemical shifts and coupling constants would need to be determined experimentally. The signals for -NH₂ and -OH protons are often broad and may exchange with deuterium oxide (D₂O).

Table 3: ¹³C NMR Spectroscopy Data (Predicted)

Chemical Shift (δ , ppm)	Carbon Assignment
~145-150	C-NH ₂
~135-140	C-CH ₃
~125-130	Aromatic CH
~115-120	Aromatic CH
~60-65	-CH ₂ -OH
~20-25	-CH ₃

Note: This is a predicted spectrum based on known chemical shifts for similar aromatic compounds.[\[4\]](#)[\[5\]](#) Broadband proton decoupling is typically used, resulting in singlet peaks for each carbon.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Fragmentation Assignment
137	Moderate	[M] ⁺ (Molecular Ion)
120	High	[M-NH ₃] ⁺
119	High	[M-H ₂ O] ⁺
106	High	[M-CH ₂ OH] ⁺
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: The fragmentation pattern is predicted based on the typical behavior of aromatic amines and benzyl alcohols under electron ionization.[\[6\]](#)[\[7\]](#) The base peak may vary depending on the

ionization energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2-Amino-5-methylbenzyl alcohol**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of the solid **2-Amino-5-methylbenzyl alcohol** is placed directly onto the ATR crystal.[8][9]
- Instrument Setup: The FT-IR spectrometer is set to record the spectrum in the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean, empty ATR crystal is recorded.
- Data Acquisition: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The infrared spectrum of the sample is then recorded.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Methodology (KBr Pellet):

- Sample Preparation: Approximately 1-2 mg of finely ground **2-Amino-5-methylbenzyl alcohol** is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]
- Instrument Setup: The FT-IR spectrometer is set to the appropriate scanning range. A background spectrum is recorded with an empty sample holder.
- Data Acquisition: The KBr pellet is placed in the sample holder and the infrared spectrum is recorded.
- Data Processing: The background is subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

- Sample Preparation: Approximately 5-10 mg of **2-Amino-5-methylbenzyl alcohol** is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a volume of about 0.6-0.7 mL. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition:
 - For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.
- Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. For ¹H NMR, the peaks are integrated to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

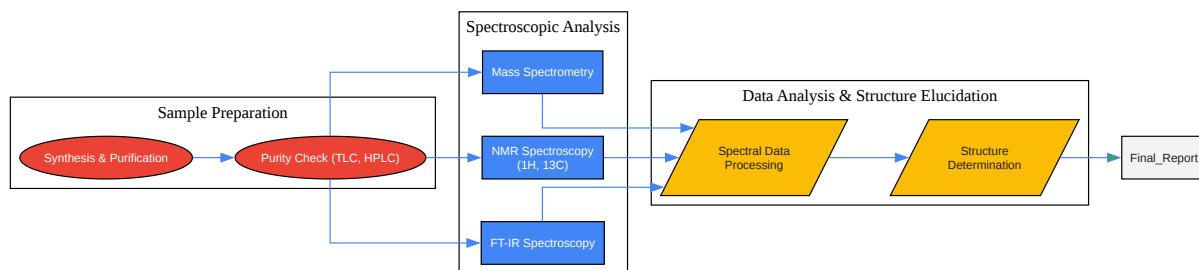
Methodology (Electron Ionization - EI):

- Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating under high vacuum.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.

- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **2-Amino-5-methylbenzyl alcohol**.



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Caption: General workflow for the spectroscopic characterization of **2-Amino-5-methylbenzyl alcohol**.

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